(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c26-20-6-3-7-21(15-20)33-24-22(29-30-33)23(27-16-28-24)31-10-12-32(13-11-31)25(34)19-9-8-17-4-1-2-5-18(17)14-19/h1-9,14-16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQRSLKIFKDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that the 1,2,3-triazole ring in similar compounds contributes to their biological activity by making specific interactions with different target receptors. For instance, the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes.
Biochemical Pathways
For example, indole derivatives have been found to affect pathways related to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
A structurally analogous compound, {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), shares the triazolo-pyrimidine core and piperazine linker but differs in substituents:
- Aryl substituents : The target compound has a 3-fluorophenyl group at the triazolo position and a naphthalen-2-yl ketone, whereas the analog features a 4-methylphenyl group and a 4-(trifluoromethyl)phenyl ketone .
- Molecular weight : The analog’s molecular formula (C26H22F3N7O) results in a higher molecular weight (~521.5 g/mol) compared to the target compound (estimated ~481.5 g/mol, C27H20FN7O) due to the trifluoromethyl group.
Physicochemical and Pharmacokinetic Properties
- Electron-withdrawing effects : The 3-fluorophenyl substituent offers moderate electron withdrawal, while the analog’s 4-methylphenyl group is electron-donating, which may influence binding to hydrophobic pockets in target proteins .
- Metabolic stability: Fluorine atoms (in the target) and trifluoromethyl groups (in the analog) are known to resist oxidative metabolism, extending half-lives .
Bioactivity and Therapeutic Potential
For example:
- The analog with a 4-(trifluoromethyl)phenyl group may exhibit enhanced binding to ATP-binding pockets in kinases due to its strong electron-withdrawing nature .
- Fluorinated aryl groups (as in the target compound) are associated with improved pharmacokinetics and target selectivity in oncology candidates .
Data Tables
| Property | Target Compound | Analog (ChemSpider ID: 920225-66-7) |
|---|---|---|
| Core Structure | Triazolo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine |
| Triazolo Substituent | 3-Fluorophenyl | 4-Methylphenyl |
| Piperazine-Linked Group | Naphthalen-2-yl methanone | 4-(Trifluoromethyl)phenyl methanone |
| Molecular Formula | C27H20FN7O (estimated) | C26H22F3N7O |
| Molecular Weight | ~481.5 g/mol | ~521.5 g/mol |
| Key Functional Groups | Fluorine, naphthyl | Trifluoromethyl, methylphenyl |
Research Findings and Discussion
- Structural Optimization : Replacing phenyl with naphthyl (target compound) introduces steric bulk, which may improve binding to larger hydrophobic domains in targets like kinases or ferroptosis-related proteins .
- Fluorine vs.
- Therapeutic Windows: Compounds like the target may exploit selective ferroptosis induction in cancer cells, as observed in oral squamous cell carcinoma (OSCC) models .
Q & A
Q. What are the key synthetic strategies for preparing (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone?
The synthesis typically involves:
- Step 1: Formation of the triazolopyrimidine core via cyclocondensation of fluorinated phenyl azides with substituted pyrimidine precursors under Cu(I) catalysis .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution at the 7-position of the triazolopyrimidine ring, often using DMF or dichloromethane as solvents and Pd/C as a catalyst .
- Step 3: Coupling the naphthalen-2-yl methanone group via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reaction, optimized at 80–100°C with palladium ligands .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended .
Q. How is the structural integrity of this compound validated in academic research?
Key methods include:
- X-ray crystallography: Use SHELXL (part of the SHELX suite) for high-resolution structural determination. Hydrogen bonding and π-π stacking interactions between the triazolopyrimidine core and naphthalene groups are critical for stability .
- NMR spectroscopy: 1H/13C NMR (e.g., δ 8.2–8.5 ppm for naphthalene protons; δ 160–165 ppm for triazole carbons) confirms regioselectivity .
- Mass spectrometry: High-resolution ESI-MS (e.g., m/z 529.21 [M+H]+) validates molecular weight .
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
- In vitro assays:
- Anticancer activity: MTT assays against HeLa or MCF-7 cell lines (IC50 values <10 µM suggest potency) .
- Kinase inhibition: Screening against Aurora kinase A or CDK2 using fluorescence polarization assays .
- Solubility profiling: Determine logP values via shake-flask method (expected range: 2.5–3.5) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different assay systems?
- Orthogonal validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Molecular dynamics simulations: Analyze binding interactions with targets like ATP-binding pockets to explain variability (e.g., using GROMACS or AMBER) .
- Dose-response optimization: Adjust assay conditions (e.g., serum concentration, incubation time) to mitigate off-target effects .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution: Replace the 3-fluorophenyl group with other halogens (Cl, Br) or methoxy groups to evaluate electronic effects .
- Piperazine modification: Introduce bulkier substituents (e.g., cyclopropyl) to assess steric hindrance on target binding .
- Data analysis: Use multivariate regression models to correlate substituent properties (Hammett σ, π parameters) with bioactivity .
Q. How can researchers optimize synthetic yields while minimizing side products?
- Catalyst screening: Compare Pd/C, CuI, and Ni catalysts for cross-coupling efficiency (Pd/C typically achieves >75% yield) .
- Solvent optimization: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .
- In-line monitoring: Employ HPLC-MS to track reaction progress and identify byproducts (e.g., dehalogenated intermediates) .
Q. What computational tools are effective for predicting metabolic stability and toxicity?
- ADMET prediction: Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity risks .
- Docking studies: AutoDock Vina or Schrödinger Suite for identifying metabolic hotspots (e.g., naphthalene oxidation sites) .
- QSAR models: Train models on PubChem datasets to predict cardiotoxicity (hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
